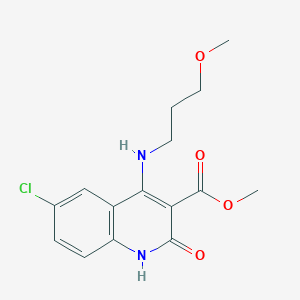
Methyl 6-chloro-4-((3-methoxypropyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-chloro-4-((3-methoxypropyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-4-((3-methoxypropyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using 3-methoxypropylamine under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Esterification: The resulting amide is then esterified using methanol in the presence of an acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group (if present) can be achieved using hydrogenation or metal hydrides.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinoline derivatives.
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology:
Antimicrobial Agents: Potential use in developing new antibiotics.
Enzyme Inhibitors: Studied for its ability to inhibit specific enzymes involved in disease pathways.
Medicine:
Anticancer Research: Investigated for its cytotoxic effects on cancer cells.
Anti-inflammatory Agents: Potential use in treating inflammatory diseases.
Industry:
Material Science: Used in the development of new polymers and materials with specific properties.
作用機序
The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to enzymes or receptors, altering their activity. The exact mechanism depends on the specific application, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.
Molecular Targets and Pathways:
Enzymes: Inhibition of kinases or proteases involved in disease progression.
Receptors: Modulation of G-protein coupled receptors (GPCRs) or ion channels.
類似化合物との比較
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Fluoroquinolones: Like ciprofloxacin, used as antibiotics.
Uniqueness: Methyl 6-chloro-4-((3-methoxypropyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropyl group and chloro substitution make it a versatile intermediate for further chemical modifications, enhancing its potential in various research and industrial applications.
特性
IUPAC Name |
methyl 6-chloro-4-(3-methoxypropylamino)-2-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-21-7-3-6-17-13-10-8-9(16)4-5-11(10)18-14(19)12(13)15(20)22-2/h4-5,8H,3,6-7H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJQPXHAYPAYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(C(=O)NC2=C1C=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-Spiro[1,3-dihydroindene-2,4'-oxane]-1-ylprop-2-enamide](/img/structure/B2606976.png)
![2-(4-chlorophenyl)-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-hydroxyphenyl]ethene-1-sulfonamide](/img/structure/B2606979.png)
![N-[2-(furan-2-yl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2606980.png)
![5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(propan-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2606982.png)
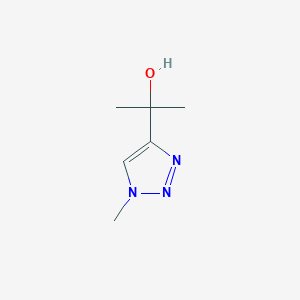
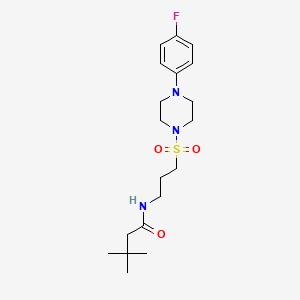
![2-{8-azabicyclo[3.2.1]octan-3-yl}-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2606986.png)
![2,5-dichloro-N-{[1-(2-ethoxyethyl)cyclopentyl]methyl}pyridine-4-carboxamide](/img/structure/B2606988.png)
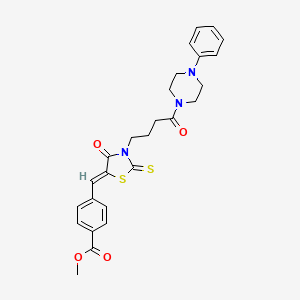
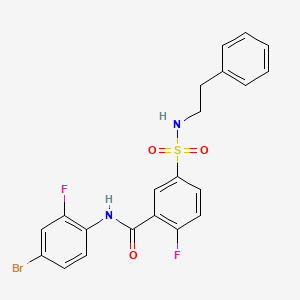
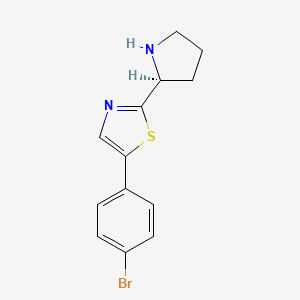

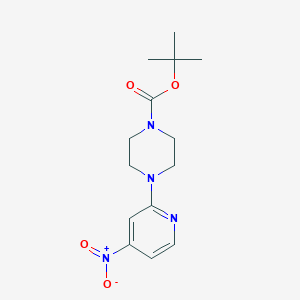
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2606997.png)
